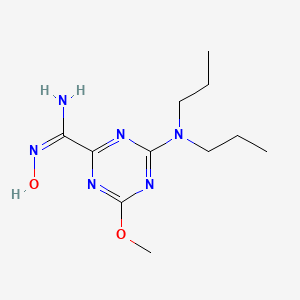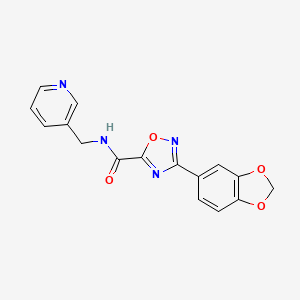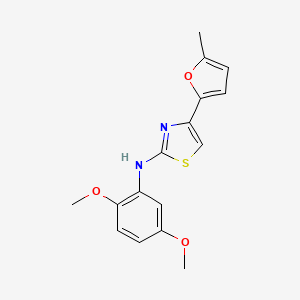![molecular formula C13H16N6O3S2 B14945319 Ethyl [2-({[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate](/img/structure/B14945319.png)
Ethyl [2-({[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [2-({[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate is a complex organic compound that features a pyrimidine ring, a thiazole ring, and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-({[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Introduction of the Pyrimidine Ring: The 4,6-diaminopyrimidine moiety is introduced via a nucleophilic substitution reaction with 2-chloro-4,6-diaminopyrimidine.
Coupling Reaction: The final step involves coupling the thiazole and pyrimidine intermediates using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [2-({[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate can undergo various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups on the pyrimidine ring can be reduced to amines using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst
Substitution: Hydrochloric acid, sodium hydroxide
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amino derivatives
Substitution: Carboxylic acid derivatives
Aplicaciones Científicas De Investigación
Ethyl [2-({[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections or cancer.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Ethyl [2-({[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA. The sulfanyl and amino groups can form hydrogen bonds with biological targets, while the thiazole and pyrimidine rings can participate in π-π stacking interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-thio-containing pyrimidines: These compounds share the pyrimidine ring and sulfur atom but differ in their additional substituents and overall structure.
Thiazole derivatives: Compounds like 2-amino-1,3-thiazole share the thiazole ring but lack the pyrimidine moiety.
Uniqueness
Ethyl [2-({[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate is unique due to its combination of a pyrimidine ring, thiazole ring, and ethyl ester group, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.
Propiedades
Fórmula molecular |
C13H16N6O3S2 |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
ethyl 2-[2-[[2-(4,6-diaminopyrimidin-2-yl)sulfanylacetyl]amino]-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/C13H16N6O3S2/c1-2-22-11(21)3-7-5-16-12(24-7)19-10(20)6-23-13-17-8(14)4-9(15)18-13/h4-5H,2-3,6H2,1H3,(H,16,19,20)(H4,14,15,17,18) |
Clave InChI |
PQDIRPOQPUNFOI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CN=C(S1)NC(=O)CSC2=NC(=CC(=N2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(3-nitrophenyl)-1H-pyrazol-4-yl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B14945246.png)

![3-amino-1-(4-ethoxyphenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one](/img/structure/B14945253.png)
![3-ethyl-5-phenyl-7-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B14945256.png)

![3-nitro-4-[(2,4,4-trimethylpentan-2-yl)amino]-2H-thiochromen-2-one](/img/structure/B14945279.png)

![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-9H-fluorene-2-sulfonamide](/img/structure/B14945288.png)

![(7aR)-3-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B14945314.png)
![Methyl 2-[acetyl(5-chloro-4-methoxy-6-methyl-2-pyrimidinyl)amino]acetate](/img/structure/B14945320.png)
![1-[(3-Bromophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B14945324.png)
![2-[4-(Methylsulfonyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14945338.png)
![Dimethyl 2-amino-1-(3-fluorophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B14945346.png)
